molecular formula C20H24O10 B10768325 (1S,3S,6S,8R,10S,12S,13R,16R,17S)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione

(1S,3S,6S,8R,10S,12S,13R,16R,17S)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione

Cat. No. B10768325
M. Wt: 424.4 g/mol
InChI Key: SQOJOAFXDQDRGF-XNXYKEENSA-N
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Description

It is a potent antagonist of platelet-activating factor, a phospholipid that plays a significant role in various inflammatory and allergic reactions . BN52021 has been extensively studied for its potential therapeutic applications due to its ability to modulate various biological pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BN52021 involves several steps, starting from the extraction of Ginkgo biloba leaves. The leaves are subjected to solvent extraction to obtain a crude extract, which is then purified using chromatographic techniques to isolate BN52021 . The synthetic route typically involves the following steps:

    Extraction: Ginkgo biloba leaves are extracted using solvents such as ethanol or methanol.

    Purification: The crude extract is purified using column chromatography to isolate BN52021.

    Crystallization: The purified compound is crystallized to obtain BN52021 in its pure form.

Industrial Production Methods

Industrial production of BN52021 follows similar steps but on a larger scale. The process involves:

    Large-scale extraction: Using industrial-grade solvents and equipment to extract Ginkgo biloba leaves.

    Purification: Employing large-scale chromatographic techniques for purification.

    Crystallization: Utilizing industrial crystallizers to obtain pure BN52021.

Chemical Reactions Analysis

Types of Reactions

BN52021 undergoes various chemical reactions, including:

    Oxidation: BN52021 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert BN52021 into reduced forms with different biological activities.

    Substitution: BN52021 can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed for substitution reactions.

Major Products

The major products formed from these reactions include oxidized and reduced derivatives of BN52021, which may exhibit different biological activities.

Scientific Research Applications

BN52021 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BN52021 is unique due to its selective inhibition of glycine-gated chloride channels and its potent antagonistic effects on platelet-activating factor. This makes it a valuable compound for studying the mechanisms of inflammation and developing therapeutic agents for related conditions .

properties

Molecular Formula

C20H24O10

Molecular Weight

424.4 g/mol

IUPAC Name

(1S,3S,6S,8R,10S,12S,13R,16R,17S)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione

InChI

InChI=1S/C20H24O10/c1-6-12(23)28-11-9(21)18-8-5-7(16(2,3)4)17(18)10(22)13(24)29-15(17)30-20(18,14(25)27-8)19(6,11)26/h6-11,15,21-22,26H,5H2,1-4H3/t6-,7+,8-,9+,10+,11+,15+,17?,18?,19-,20-/m0/s1

InChI Key

SQOJOAFXDQDRGF-XNXYKEENSA-N

Isomeric SMILES

C[C@H]1C(=O)O[C@H]2[C@@]1([C@]34C(=O)O[C@@H]5C3([C@@H]2O)C6([C@H](C5)C(C)(C)C)[C@@H](C(=O)O[C@@H]6O4)O)O

Canonical SMILES

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O

Origin of Product

United States

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